Nafoxidine hydrochloride

Descripción general

Descripción

El clorhidrato de nafoxidina es un modulador selectivo de receptores de estrógeno (SERM) no esteroideo y un antiestrógeno parcial del grupo trifeniletileno. Fue desarrollado en la década de 1970 por Upjohn para el tratamiento del cáncer de mama avanzado . A pesar de su prometedora eficacia, nunca se comercializó debido a efectos secundarios como ictiosis, pérdida parcial de cabello y fototoxicidad .

Métodos De Preparación

El clorhidrato de nafoxidina se puede sintetizar mediante una reacción de acoplamiento de tres componentes mediada por un ácido de Lewis. Esto implica la reacción de 4-pivaloiloxibenzaldehído, cinamiltrimetilsilano y anisol en presencia de tetracloruro de hafnio (HfCl4). El producto resultante se somete a iodocarbociclización y posterior eliminación de yoduro de hidrógeno para formar la parte olefínica, seguida de una migración de doble enlace para producir nafoxidina .

Análisis De Reacciones Químicas

El clorhidrato de nafoxidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir diferentes derivados de nafoxidina.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos o electrófilos fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen cloruro de hidrógeno, amalgama de zinc y fluoruro de hidrógeno líquido . Los principales productos formados a partir de estas reacciones incluyen varios isómeros posicionales y derivados de la nafoxidina .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Nafoxidine was initially developed as a therapeutic agent for advanced breast cancer. Clinical studies have shown:

- Efficacy : In a study involving 200 patients, a cumulative response rate of 31% was reported, particularly in those with estrogen receptor-positive tumors .

- Dosage : Commonly administered at 60 mg three times daily, with adjustments based on patient response .

Case Studies

- A study involving 24 patients indicated that nafoxidine provided significant palliation for those with estrogen receptor-positive cutaneous disease. Eight out of ten patients responded positively to the treatment .

- Another investigation highlighted nafoxidine's role in combination therapies, suggesting that it could enhance the effectiveness of cytotoxic agents in patients with mixed receptor status tumors .

Research Applications

Nafoxidine is extensively utilized in various research domains:

- Estrogen Receptor Studies : It serves as a valuable tool for dissecting the role of estrogen signaling in cancer biology, allowing researchers to explore how blocking these receptors affects cellular processes such as proliferation and differentiation .

- Drug Development : The compound is used to screen potential new therapeutic agents targeting estrogen receptors across various conditions beyond cancer, accelerating drug discovery efforts .

Comparative Analysis with Other SERMs

The following table summarizes the characteristics and applications of Nafoxidine compared to other SERMs:

| Compound Name | Type | Unique Features | Clinical Use |

|---|---|---|---|

| Nafoxidine | SERM | Long nuclear retention time; effective against ER-positive tumors | Investigational for breast cancer |

| Tamoxifen | SERM | Widely used; lower side effects; established clinical efficacy | Standard treatment for ER-positive breast cancer |

| Raloxifene | SERM | Primarily used for osteoporosis; also reduces breast cancer risk | Approved for osteoporosis prevention |

| Clomifene | SERM | Used mainly for fertility treatments; different mechanism of action | Fertility enhancement |

Safety Profile and Side Effects

While nafoxidine has demonstrated efficacy, it is associated with several side effects:

Mecanismo De Acción

El clorhidrato de nafoxidina actúa como un ligando de receptor de estrógeno de acción prolongada con retención nuclear que oscila entre 24 y 48 horas o más . Se une a los receptores de estrógeno, inhibiendo la proliferación de células de cáncer de mama inducida por estrógenos. Este mecanismo implica una inhibición competitiva en los sitios del receptor de estrógeno, evitando que el estrógeno ejerza sus efectos .

Comparación Con Compuestos Similares

El clorhidrato de nafoxidina es similar a otros derivados de trifeniletileno como el tamoxifeno y el clomifeno. Es único debido a su perfil específico de efectos secundarios y su naturaleza de acción prolongada . Compuestos similares incluyen:

Tamoxifeno: Otro SERM utilizado en el tratamiento del cáncer de mama con un perfil diferente de efectos secundarios.

Clomifeno: Utilizado principalmente para el tratamiento de la fertilidad, también un derivado de trifeniletileno.

Lasofoxifeno: Un SERM más nuevo con mejor eficacia y perfil de seguridad en comparación con la nafoxidina.

La singularidad del clorhidrato de nafoxidina radica en su afinidad de unión específica y tiempo de retención en los sitios del receptor de estrógeno, lo que lo convierte en un compuesto valioso para la investigación a pesar de sus efectos secundarios .

Actividad Biológica

Nafoxidine hydrochloride, a nonsteroidal antiestrogen, has been investigated for its biological activity, particularly in the treatment of hormone-dependent cancers such as breast cancer. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential side effects.

Nafoxidine functions primarily as an antiestrogen by competing with endogenous estrogen for binding to estrogen receptors. It has been shown to inhibit the proliferation of estrogen-responsive tissues and induce apoptosis in certain cancer cell lines. The compound also exhibits unique properties affecting ion channels in endothelial cells, which may contribute to its therapeutic effects.

- Estrogen Receptor Binding : Nafoxidine binds to estrogen receptors with a Ki value of approximately 43 nM, indicating a lower affinity compared to estradiol (about 4% of that of estradiol) .

- Inhibition of Volume-Regulated Anion Channels (VRAC) : Studies have demonstrated that nafoxidine inhibits VRAC in cultured pulmonary artery endothelial cells, suggesting a role in modulating cell proliferation and possibly angiogenesis .

Efficacy in Clinical Settings

Nafoxidine has been evaluated in several clinical studies for its effectiveness in treating breast cancer, particularly in patients with estrogen receptor-positive tumors.

Clinical Case Studies

-

Study on Estrogen Receptor-Positive Tumors :

- Participants : 24 patients with cutaneous disease.

- Dosage : Initial doses ranged from 180 to 240 mg/day, reduced to 60-120 mg every other day upon tumor response.

- Results : An objective response was observed in 80% of estrogen receptor-positive patients, while all estrogen receptor-negative patients experienced disease progression .

- Inhibition of Proliferation :

Side Effects and Safety Profile

While nafoxidine is generally well-tolerated, some side effects have been reported:

| Side Effect | Incidence | Dosage | Population Characteristics |

|---|---|---|---|

| Hypercalcemia | 2% | 60 mg three times daily | Unhealthy adults with breast cancer |

| Increased serum transaminases | 2% | 60 mg three times daily | Unhealthy adults with breast cancer |

These side effects underscore the importance of monitoring during treatment .

Comparative Efficacy with Other Agents

Nafoxidine's efficacy has been compared with other antiestrogens like tamoxifen. While both agents are used to treat hormone-responsive tumors, nafoxidine's unique properties may offer advantages in specific clinical scenarios:

Propiedades

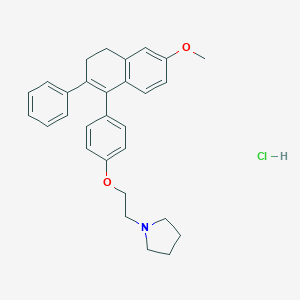

IUPAC Name |

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOOGTROABIIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1845-11-0 (Parent) | |

| Record name | Nafoxidine hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30171651 | |

| Record name | Nafoxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1847-63-8 | |

| Record name | Nafoxidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1847-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafoxidine hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAFOXIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nafoxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFOXIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU8WBD61G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.